An In-depth Technical Guide to the Chemical Properties and Structure of 3-Nitrobenzaldoxime
An In-depth Technical Guide to the Chemical Properties and Structure of 3-Nitrobenzaldoxime
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Nitrobenzaldoxime is an organic compound characterized by a nitro group at the meta position of a benzaldehyde oxime. This molecule serves as a significant intermediate in various chemical syntheses and holds potential for further investigation in medicinal chemistry and materials science. The presence of the nitro group, a potent electron-withdrawing substituent, significantly influences the electronic distribution and reactivity of the aromatic ring and the oxime moiety. This guide provides a comprehensive overview of the chemical properties, structure, and synthesis of 3-Nitrobenzaldoxime, based on available scientific data.
Chemical Structure and Identification
The fundamental structure of 3-Nitrobenzaldoxime consists of a benzene ring substituted with a nitro group and an aldoxime group at positions 1 and 3, respectively. The oxime functional group can exist as two geometric isomers, (E) and (Z), also referred to as syn and anti.
Table 1: Chemical Identifiers for 3-Nitrobenzaldoxime
| Identifier | Value |
| IUPAC Name | N-[(3-nitrophenyl)methylidene]hydroxylamine[1] |
| Synonyms | m-Nitrobenzaldoxime, 3-Nitrobenzaldehyde oxime[1] |
| CAS Number | 3431-62-7[1] |
| Molecular Formula | C₇H₆N₂O₃[1] |
| SMILES | C1=CC(=CC(=C1)--INVALID-LINK--[O-])C=NO[1] |
| InChI Key | GQMMRLBWXCGBEV-UHFFFAOYSA-N |
Physicochemical Properties
The physicochemical properties of 3-Nitrobenzaldoxime are summarized in the table below. These properties are crucial for its handling, purification, and application in various chemical reactions.
Table 2: Physicochemical Properties of 3-Nitrobenzaldoxime
| Property | Value | Reference |
| Molecular Weight | 166.13 g/mol | |
| Melting Point | 123-125 °C | |
| Boiling Point | 295.2 °C at 760 mmHg (Predicted) | |
| Density | 1.33 g/cm³ (Predicted) | |
| Solubility | Data not readily available. Expected to have low solubility in water and good solubility in organic solvents like ethanol, methanol, and chloroform, similar to its precursor, 3-nitrobenzaldehyde. |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and confirmation of 3-Nitrobenzaldoxime. While detailed spectral data with peak assignments for 3-Nitrobenzaldoxime is not extensively published, a comprehensive vibrational analysis has been performed.
A detailed study of the Fourier Transform Infrared (FTIR) and FT-Raman spectra of m-nitrobenzaldehyde oxime (MNBO) has been conducted. The vibrational frequencies were recorded in the ranges of 4000-400 cm⁻¹ for FTIR and 3500-50 cm⁻¹ for FT-Raman. The study includes a complete vibrational assignment of the fundamental modes of the compound, supported by density functional theory (DFT) calculations.
Table 3: Key Spectroscopic Data for 3-Nitrobenzaldoxime
| Spectroscopic Technique | Data Summary |
| ¹H NMR | Specific chemical shifts and coupling constants for 3-Nitrobenzaldoxime are not readily available in the searched literature. For the precursor, 3-nitrobenzaldehyde, the aldehyde proton appears at δ 10.14 ppm, and the aromatic protons are in the range of δ 7.78-8.70 ppm. |
| ¹³C NMR | Specific peak assignments for 3-Nitrobenzaldoxime are not readily available. For 3-nitrobenzaldehyde, the aldehydic carbon is observed at δ 189.9 ppm, and the aromatic carbons appear between δ 124.49 and 148.79 ppm. |
| FTIR Spectroscopy | A complete vibrational analysis has been performed. Key expected absorptions include O-H stretching, C=N stretching of the oxime group, N-O stretching of the nitro group, and C-H and C=C stretching of the aromatic ring. |
| Mass Spectrometry | Detailed fragmentation patterns are not available. The molecular ion peak [M]⁺ would be expected at m/z = 166. |
Experimental Protocols
Synthesis of 3-Nitrobenzaldoxime
The primary route for the synthesis of 3-Nitrobenzaldoxime is the condensation reaction between 3-nitrobenzaldehyde and hydroxylamine. A detailed experimental protocol, adapted from the synthesis of the similar compound o-nitrobenzaldoxime, is provided below.
Materials:
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3-Nitrobenzaldehyde
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Hydroxylamine hydrochloride (NH₂OH·HCl)
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Methanol
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Water
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Sodium hydroxide or sodium carbonate (optional, for neutralization)
Procedure:
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Dissolve 3-nitrobenzaldehyde in methanol in a reaction flask.
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Prepare an aqueous solution of hydroxylamine hydrochloride.
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If desired, neutralize the hydroxylamine hydrochloride solution with a stoichiometric amount of a base like sodium hydroxide or sodium carbonate to liberate the free hydroxylamine.
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Add the hydroxylamine solution dropwise to the solution of 3-nitrobenzaldehyde with stirring, maintaining the temperature at approximately 30 °C.
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After the addition is complete, continue stirring the mixture at the same temperature for a few hours to ensure the reaction goes to completion.
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Dilute the reaction mixture with water to precipitate the 3-Nitrobenzaldoxime product.
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Collect the crystalline product by filtration.
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Wash the crystals with water to remove any remaining impurities.
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Dry the purified 3-Nitrobenzaldoxime.
Purification: Recrystallization from a suitable solvent system, such as a mixture of toluene and petroleum ether, can be employed for further purification.
Caption: General workflow for the synthesis of 3-Nitrobenzaldoxime.
Chemical Reactivity
The chemical reactivity of 3-Nitrobenzaldoxime is influenced by both the oxime and the nitro functional groups.
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Dehydration to 3-Nitrobenzonitrile: The aldoxime can be dehydrated to form 3-nitrobenzonitrile. This transformation can be achieved using various dehydrating agents.
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Deoximation to 3-Nitrobenzaldehyde: The oxime can be converted back to its parent aldehyde, 3-nitrobenzaldehyde, through deoximation reactions.
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Reduction of the Nitro Group: The nitro group can be selectively reduced to an amino group, yielding 3-aminobenzaldoxime.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of published research on the specific biological activities and signaling pathways of 3-Nitrobenzaldoxime. While studies on "nitro compounds" and "benzaldehydes" in general have shown a wide range of biological effects, including antimicrobial and anticancer activities, these findings are not directly attributable to 3-Nitrobenzaldoxime without specific experimental evidence. Therefore, no signaling pathway diagrams can be provided at this time.
The precursor, 3-nitrobenzaldehyde, has been investigated for its potential in photodynamic therapy for cancer and has been shown to possess weak genotoxic activity in some assays. However, it is crucial to note that the biological profile of 3-Nitrobenzaldoxime may differ significantly from its precursor.
Structural Information
Crystal Structure
Detailed crystallographic data for 3-Nitrobenzaldoxime is not available in the searched literature. However, the crystal structure of its para-isomer, syn-p-Nitrobenzaldoxime, has been determined. It crystallizes in the monoclinic system with the space group P2₁/c. The unit cell parameters for the para-isomer are a = 6.252(9) Å, b = 4.88(1) Å, and c = 24.75(3) Å, with a β angle of 94.66(4)°. While this provides some insight into the molecular geometry of nitrobenzaldoximes, the crystal packing and intermolecular interactions of the meta-isomer may differ.
Caption: A logical workflow for the synthesis and structural elucidation of 3-Nitrobenzaldoxime.
Conclusion
3-Nitrobenzaldoxime is a well-defined chemical entity with established methods for its synthesis and characterization. Its chemical properties are largely dictated by the interplay between the aromatic nitro group and the aldoxime functionality. While comprehensive spectroscopic and crystallographic data for the meta-isomer are not fully available in the public domain, the information on related compounds provides a strong basis for its identification and further study. The most significant gap in the current knowledge of 3-Nitrobenzaldoxime lies in its biological activity. Future research in this area is warranted to explore its potential applications in drug development and other fields.

